molecular formula C27H23ClN4O B2920467 N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-96-6

N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2920467
CAS No.: 477227-96-6
M. Wt: 454.96
InChI Key: GTLQWVNMAPKHSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and functional group modifications. Researchers have explored various synthetic routes to obtain this compound, aiming for high yields and purity. Detailed studies on the synthetic pathways are available in the literature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis Research into compounds structurally related to N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine focuses on their synthesis, chemical properties, and potential applications. A pivotal aspect is the exploration of synthetic routes to create derivatives with varying substituents, aiming to investigate the impact on biological activity and structural stability. For instance, studies have detailed the synthesis of similar pyrimidine derivatives, examining their crystal structure and evaluating their anticancer activities. This includes the development of methods to synthesize compounds with potential as monoamine oxidase inhibitors, highlighting the relevance in medicinal chemistry (C. Ding & R. Silverman, 1993; Lu Jiu-fu et al., 2015).

Biological and Pharmacological Activities Derivatives similar to the specified compound have been synthesized and evaluated for their biological and pharmacological properties. Research has been conducted on the synthesis of novel pyrimidine derivatives, assessing their antimicrobial and anticancer efficacy. These studies underline the importance of structural modifications to enhance biological activity and provide insights into the therapeutic potential of such compounds (H. Hafez et al., 2016; P. He et al., 2014).

Antiproliferative Activity and Molecular Docking Studies Investigations into compounds with a similar structure to this compound include assessments of antiproliferative activity against cancer cell lines. These studies often incorporate molecular docking to understand the interaction between the synthesized compounds and target proteins, aiming to elucidate mechanisms of action and improve the design of potential therapeutic agents (Pei Huang et al., 2020).

Future Directions

: Reference: NASA Study: More Greenland Ice Lost Than Previously Estimated

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O/c1-33-23-13-11-22(12-14-23)32-17-24(20-5-3-2-4-6-20)25-26(30-18-31-27(25)32)29-16-15-19-7-9-21(28)10-8-19/h2-14,17-18H,15-16H2,1H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLQWVNMAPKHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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